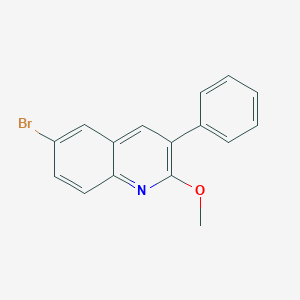

6-Bromo-2-methoxy-3-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

Quinoline, or 1-azanaphthalene, is a nitrogen-containing heterocyclic aromatic compound. nih.gov This fundamental structure is found in numerous natural products, most notably quinine, an alkaloid used in the treatment of malaria. wikipedia.org The quinoline ring system is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.gov This adaptability has led to the development of a wide array of quinoline-based compounds with a broad spectrum of pharmacological activities. acs.orgmdpi.com The ability to functionalize the quinoline core at various positions allows chemists to fine-tune the molecule's electronic, steric, and lipophilic properties, thereby influencing its biological activity. nih.gov

Overview of Functionalized Heterocyclic Compounds in Academic Inquiry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring, are of immense interest in chemical research. mdpi.com Nitrogen-containing heterocycles, in particular, are prevalent in biologically active molecules. ijsrtjournal.com The introduction of various functional groups to these heterocyclic scaffolds is a key strategy in drug discovery and materials science. nih.gov This functionalization can alter the molecule's physical and chemical properties, leading to new therapeutic agents, catalysts, and materials with tailored characteristics. frontiersin.org The study of functionalized heterocyclic compounds is a dynamic area of research, continually yielding novel molecules with significant potential. mdpi.com

Properties

Molecular Formula |

C16H12BrNO |

|---|---|

Molecular Weight |

314.18 g/mol |

IUPAC Name |

6-bromo-2-methoxy-3-phenylquinoline |

InChI |

InChI=1S/C16H12BrNO/c1-19-16-14(11-5-3-2-4-6-11)10-12-9-13(17)7-8-15(12)18-16/h2-10H,1H3 |

InChI Key |

ISGPNBXNHBANCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Physicochemical Properties of 6 Bromo 2 Methoxy 3 Phenylquinoline

The specific properties of 6-Bromo-2-methoxy-3-phenylquinoline are detailed in the table below. These characteristics are crucial for its handling, reactivity, and identification.

| Property | Value |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Appearance | Not explicitly stated in the provided search results |

| Solubility | Not explicitly stated in the provided search results |

| Melting Point | Not explicitly stated in the provided search results |

| Boiling Point | Not explicitly stated in the provided search results |

Synthesis of 6 Bromo 2 Methoxy 3 Phenylquinoline

The synthesis of 6-Bromo-2-methoxy-3-phenylquinoline can be approached through various synthetic routes, often involving the construction of the quinoline (B57606) core followed by functionalization. A plausible, though not explicitly detailed for this specific molecule, multi-step synthesis could involve the following general strategies:

Friedländer Annulation: This classic method involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group to form the quinoline ring. wikipedia.org

Combes Quinoline Synthesis: This method utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions.

Doebner-von Miller Reaction: This reaction involves an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.

A more specific synthetic pathway for a related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, involves the synthesis of 3-benzyl-6-bromo-2-chloro-quinoline, followed by methoxylation to yield 3-benzyl-6-bromo-2-methoxy-quinoline. google.com This intermediate is then subjected to chlorination. google.com This suggests a potential route to this compound could start from a similar precursor, 3-phenyl-6-bromo-2-chloroquinoline, which would then be treated with a methoxide (B1231860) source.

Another relevant synthesis is that of 6-Bromo-2-methoxyquinoline (B1337744) from 6-bromo-2-[1H]-quinolone and trimethyloxonium (B1219515) tetrafluoroborate (B81430) in dichloromethane (B109758). prepchem.com

Computational and Theoretical Investigations of 6 Bromo 2 Methoxy 3 Phenylquinoline Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach in chemistry for investigating the electronic properties of molecules. nih.govresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like quinoline (B57606) derivatives. DFT calculations are instrumental in understanding the stability, reactivity, and spectroscopic properties of these compounds. nih.govrsc.org

The first step in most computational studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a local minimum on the potential energy surface) for the molecule. For quinoline derivatives, DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are commonly used to achieve an optimized geometry. researchgate.net This optimized structure is crucial as it represents the most stable conformation of the molecule in the gas phase and serves as the foundation for all subsequent property calculations. researchgate.netrsc.org

Electronic structure analysis provides information about the distribution of electrons within the molecule. By examining parameters such as bond lengths, bond angles, and dihedral angles, researchers can confirm the structural integrity and identify key geometric features. Comparing these calculated parameters with experimental data, where available, helps to validate the chosen theoretical method. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule. rsc.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Such molecules are often referred to as "hard" molecules. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and prone to electronic transitions, making it more polarizable. These are known as "soft" molecules. nih.gov

In quinoline analogues, the electronic clouds of the HOMO and LUMO are often distributed across different parts of the molecular framework, such as the quinoline core and the phenyl substituents. researchgate.net This distribution is key to understanding the molecule's electronic transitions and reactivity patterns.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Analogue Note: This data is representative of calculations performed on quinoline derivatives and is for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital; region of electron donation |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; region of electron acceptance |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. rsc.org It helps in predicting how a molecule will interact with other species and identifies the sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map uses a color scale to represent the electrostatic potential on the electron density surface:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to attack by electrophiles. In quinoline derivatives, these are often located around electronegative atoms like nitrogen or oxygen. rsc.orgresearchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green regions represent neutral or zero potential areas. researchgate.net

For a molecule like 6-Bromo-2-methoxy-3-phenylquinoline, an MEP map would likely show negative potential near the nitrogen atom of the quinoline ring and the oxygen of the methoxy (B1213986) group, highlighting them as potential sites for electrophilic interaction.

Global Reactivity Descriptors:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. nih.gov

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or its electron-accepting capability. rsc.org

Table 2: Key Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; measure of reactivity |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of an electron cloud |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Global electrophilic nature of the molecule |

Local reactivity descriptors, such as Fukui functions, provide more specific information by identifying which atoms within a molecule are most likely to be involved in a particular type of reaction (nucleophilic, electrophilic, or radical attack). nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.net It is a powerful method for predicting the photophysical characteristics of compounds, such as their UV-visible absorption spectra. nih.govrsc.org

By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum of a molecule. This allows researchers to understand how the molecule interacts with light and to correlate its electronic structure with its observed color and fluorescence properties. In principle, TD-DFT can provide accurate optical absorption spectra, potentially at a lower computational cost than other high-level methods. aps.org For quinoline derivatives, which often possess chromophoric groups, TD-DFT is essential for explaining their optical properties and guiding the development of new fluorescent probes or materials. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.govscielo.org.mx This approach is particularly useful for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as biological macromolecules like proteins or DNA. nih.gov

For a compound like this compound, MD simulations can reveal:

Conformational Flexibility: The phenyl group at the 3-position can rotate, leading to different spatial arrangements (conformers). MD simulations can explore the relative energies of these conformers and the barriers to rotation, providing a comprehensive picture of the molecule's flexibility.

Interaction Stability: When studying the potential of a quinoline derivative as a drug candidate, MD simulations are used to assess the stability of the ligand-protein complex. nih.gov By placing the docked molecule into a simulated physiological environment (typically water), researchers can observe its behavior over a period of nanoseconds. scielo.org.mx

Binding Analysis: Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to measure the stability of the complex over the simulation time. A stable complex will show minimal deviation from its initial docked pose. nih.gov These simulations provide detailed insights into the specific interactions, like hydrogen bonds, that stabilize the binding.

Together, DFT and MD simulations provide a comprehensive theoretical framework for characterizing the properties of this compound analogues, from their fundamental electronic structure to their dynamic behavior in complex environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their therapeutic effects.

While specific QSAR studies dedicated exclusively to this compound analogues are not extensively documented in publicly available research, the methodologies of 2D and 3D-QSAR are broadly applied to similar quinoline-based compounds. These approaches are critical for elucidating the structural requirements for biological activity.

2D-QSAR models utilize descriptors that can be calculated from the two-dimensional representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and can provide initial insights into the general structural features that influence activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed and spatially-oriented understanding of structure-activity relationships. These techniques require the three-dimensional alignment of the molecules in a dataset, followed by the calculation of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them.

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic fields of a set of aligned molecules. The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression. The output is often visualized as contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For instance, in studies of other quinoline derivatives, CoMFA has revealed that bulky substituents at certain positions of the quinoline ring can enhance activity, while electronegative groups at other positions might be detrimental. nih.gov

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing biological activity. CoMSIA models have been successfully used to predict the anti-cancer activity of various quinoline-containing compounds, highlighting the importance of hydrophobic and hydrogen-bonding interactions for their mechanism of action. nih.gov

The application of these methods to a series of this compound analogues would involve the synthesis and biological evaluation of a diverse set of derivatives. These compounds would then be modeled and aligned to generate statistically robust CoMFA and CoMSIA models.

The development of a predictive QSAR model is a multi-step process that begins with the careful curation of a dataset of compounds with known biological activities. For this compound analogues, this would typically involve measuring their inhibitory concentration (IC50) against a specific biological target, such as a cancer cell line or a particular enzyme.

The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. The robustness and predictive ability of the generated QSAR models are assessed using various statistical parameters.

Key Statistical Parameters for QSAR Model Validation:

| Parameter | Description | Typical Value for a Good Model |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by techniques like leave-one-out cross-validation. | > 0.5 |

| r² (Non-cross-validated r²) | The coefficient of determination, indicating how well the model fits the training data. | > 0.6 |

| SEE (Standard Error of Estimate) | Measures the deviation of the predicted values from the experimental values. | A lower value indicates a better model. |

| F-value | A measure of the statistical significance of the model. | A higher value indicates a more significant model. |

| r²_pred (External r²) | The predictive ability of the model on an external test set of compounds not used in model generation. | > 0.5 |

For example, a 3D-QSAR study on a series of quinoline derivatives targeting topoisomerase-II resulted in a CoMFA model with a q² of 0.592 and an r² of 0.966, and a CoMSIA model with a q² of 0.533 and an r² of 0.985, indicating statistically significant and predictive models. nih.gov The development of similar models for this compound analogues would be a crucial step in the rational design of new, more effective compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a this compound analogue, might interact with a biological target, typically a protein or enzyme.

The docking process involves placing the ligand in various conformations and orientations within the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Example Binding Energies of Structurally Similar Compounds:

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Compound 8a (a 6-bromo-quinazolinone derivative) | EGFR | -6.7 |

| Compound 8c (a 6-bromo-quinazolinone derivative) | EGFR | -5.3 |

These studies can predict the most likely binding pose of the ligand within the active site, providing a three-dimensional model of the ligand-target complex. This information is crucial for understanding the molecular basis of the compound's activity.

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are the driving force for ligand binding and selectivity.

Hydrogen Bonding: These are strong, directional interactions between a hydrogen bond donor (e.g., an N-H or O-H group) and a hydrogen bond acceptor (e.g., a nitrogen or oxygen atom). In the case of this compound analogues, the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group could potentially act as hydrogen bond acceptors.

π-π Stacking: This interaction occurs between aromatic rings, such as the phenyl and quinoline rings of the core structure. The electron-rich π-systems of these rings can stack on top of each other, contributing to the stability of the complex. The phenyl ring at the 3-position is well-positioned to engage in such interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Hydrophobic Interactions: These are non-polar interactions that occur between hydrophobic regions of the ligand and the protein. The bromo and phenyl groups of the this compound scaffold would be expected to form favorable hydrophobic interactions with non-polar amino acid residues such as leucine, valine, and isoleucine.

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein. This type of interaction has been increasingly recognized as important in drug-receptor binding.

In studies of related 6-bromo-quinazolinone derivatives, specific interactions with key amino acid residues in the EGFR active site, such as Met793 and Cys797, have been identified as crucial for binding and inhibitory activity. nih.gov A similar analysis for this compound analogues would be instrumental in explaining their biological activity and in designing modifications to enhance their potency and selectivity.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for elucidating the structure of organic molecules. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline (B57606) and phenyl rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The coupling patterns and chemical shifts of the aromatic protons would provide information about the substitution pattern. The ¹³C NMR spectrum would show the expected number of carbon signals, with the chemical shifts indicating the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the C-O stretching of the methoxy group, the C=N and C=C stretching of the quinoline ring, and the C-Br stretching.

Conclusion

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For this compound, a logical retrosynthetic approach would involve disconnections at the key bonds that form the quinoline ring and attach its substituents.

A primary disconnection can be made at the C2-methoxy bond, suggesting a late-stage methoxylation of a corresponding 2-chloro or 2-hydroxyquinoline (B72897) precursor. Another key disconnection is the C-N bond of the quinoline ring, which is a common strategy in many classical quinoline syntheses. This leads back to a substituted aniline (B41778) and a three-carbon component. Furthermore, the C3-phenyl bond can be disconnected, pointing towards a coupling reaction between a 3-haloquinoline and a phenylating agent.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnection 1 (C-O bond): This suggests the synthesis from 6-bromo-2-chloro-3-phenylquinoline (B3031908) via nucleophilic substitution with sodium methoxide (B1231860). google.com

Disconnection 2 (C-C bond at C3): This points to a precursor like 6-bromo-2-methoxyquinoline (B1337744) that can undergo phenylation at the C3 position.

Disconnection 3 (Quinoline ring formation): This leads to precursors such as a substituted aniline (e.g., 4-bromoaniline) and a suitable three-carbon synthon that can undergo cyclization to form the quinoline core.

This analytical approach provides a roadmap for various synthetic strategies, highlighting the importance of robust methods for quinoline ring construction.

Classical and Modern Approaches for Quinoline Ring Formation

The synthesis of the quinoline ring has been a subject of intense research for over a century. While classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been historically significant, they often require harsh reaction conditions. scispace.com Modern approaches, particularly those employing transition-metal catalysis, offer milder conditions, greater functional group tolerance, and higher efficiency. scispace.comresearchgate.net

Catalytic annulation strategies have emerged as powerful tools for the construction of heterocyclic systems like quinolines. These methods often involve the activation of otherwise inert C-H bonds, leading to highly atom- and step-economical synthetic routes. nih.govacs.orgconferenceproceedings.internationalacs.org

Palladium catalysis has been extensively utilized in the synthesis of quinolines due to its versatility and high efficiency. nih.gov Various palladium-catalyzed reactions have been developed, including cascade reactions and C-H activation/cyclization sequences.

One notable approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides an efficient pathway to 2-arylquinolines. nih.gov This process is believed to proceed through a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov Another strategy describes the synthesis of quinolines through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which operates without the need for acids or bases. scispace.comresearchgate.net

A novel palladium-driven cascade reaction has been developed for the synthesis of 2-alkoxyquinoline derivatives from 1,3-butadiynamides and primary alcohols. mdpi.com This method allows for the de novo assembly of the quinoline core and provides access to differently functionalized 4-alkenyl 2-alkoxyquinolines. mdpi.com

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

| Cascade Reaction | PdCl2/L1 | o-aminocinnamonitriles, arylhydrazines | Denitrogenative addition, intramolecular cyclization | nih.gov |

| Oxidative Cyclization | Pd catalyst | Aryl allyl alcohols, anilines | Additive-free, broad substrate scope | scispace.comresearchgate.net |

| Cascade Reaction | Pd(PPh3)4 | 1,3-butadiynamides, primary alcohols | De novo quinoline assembly, forms 2-alkoxyquinolines | mdpi.com |

This table summarizes key palladium-catalyzed approaches for quinoline synthesis.

Rhodium catalysts have also proven to be effective for the synthesis of quinolines under mild conditions. rsc.org An environmentally friendly protocol utilizes a Rh(II)acetate/TPPTS recyclable catalytic system in an aqueous medium for the reaction of anilines with allyl alcohols to furnish quinolines in moderate to good yields. rsc.org

Rhodium-catalyzed C-H activation is another powerful strategy. acs.orgnih.gov For instance, the Rh(III)-catalyzed synthesis of mesoionic heterocycles has been achieved through the C-H activation of sydnones and their oxidative coupling with internal alkynes. acs.org Furthermore, rhodium complexes can promote the selective C-H bond activation of quinoline and its derivatives, leading to functionalized products. nih.gov A cationic Rh precatalyst has been shown to enable the borylative reduction of a range of quinolines to provide C4-borylated tetrahydroquinolines. acs.org

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| Cyclization | Rh(II)acetate/TPPTS | Anilines, allyl alcohols | Aqueous medium, recyclable catalyst | rsc.org |

| C-H Activation/Coupling | Rh(III) catalyst | Sydnones, internal alkynes | Mild conditions, high efficiency | acs.org |

| Borylative Reduction | [Rh(cod)2]OTf/DPEPhos | Quinolines, HBpin | Forms C4-borylated tetrahydroquinolines | acs.org |

This table highlights key rhodium-catalyzed methods for quinoline synthesis and functionalization.

Copper catalysis offers a cost-effective and sustainable alternative for quinoline synthesis. nih.govorganic-chemistry.orgrsc.orgrsc.orgacs.orgnih.gov An efficient method involves the copper-catalyzed C-N cleavage of 2-amino benzylamines followed by condensation with ketones, using air as the sole oxidant. nih.gov Another approach describes a copper-catalyzed cascade reaction of ortho-acylanilines and alkenyl iodides to produce multisubstituted quinolines. organic-chemistry.org

Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes also provide a route to quinoline derivatives. rsc.org Additionally, a copper-mediated tandem reaction involving Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by reductive amination and intramolecular cyclization, has been developed for the regioselective synthesis of substituted quinolines. rsc.org

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

| C-N Cleavage/Condensation | Copper catalyst | Ketones, 2-amino benzylamines | Air as oxidant | nih.gov |

| Cascade C-N Coupling/Condensation | Copper catalyst/glycine | ortho-acylanilines, alkenyl iodides | High yields | organic-chemistry.org |

| Domino Reaction | Copper catalyst | Enaminones, 2-halo-benzaldehydes | Forms various quinolines | rsc.org |

| Tandem Knoevenagel/Cyclization | Copper catalyst | ortho-bromobenzaldehyde, active methylene nitriles | Regioselective synthesis | rsc.org |

This table provides an overview of copper-catalyzed strategies for synthesizing quinolines.

Cobalt, being an earth-abundant and less toxic metal, has gained attention as a catalyst for quinoline synthesis. organic-chemistry.orgrsc.orgrsc.orgacs.orgresearchgate.netacs.org A highly efficient and regioselective Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes allows for the direct synthesis of a broad range of quinolines. organic-chemistry.org Another method involves the cobalt-catalyzed annulation of anilides and internal alkynes, which is facilitated by the addition of a Lewis acid like Zn(OTf)2. rsc.org

Furthermore, a convenient protocol for the one-pot synthesis of quinolines from the dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones has been developed using readily available Co(OAc)2·4H2O. acs.org Cobalt complexes have also been shown to be effective for the synthesis of quinolines via the dehydrogenative coupling of vicinal diols with 2-nitroanilines. rsc.org

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| C-H Activation/Cyclization | Co(III) catalyst | Anilines, alkynes | Direct synthesis, DMSO as C1 source | organic-chemistry.org |

| Annulation | Cobalt catalyst/Zn(OTf)2 | Anilides, internal alkynes | Use of low-cost cobalt | rsc.org |

| Dehydrogenative Cyclization | Co(OAc)2·4H2O | 2-aminoaryl alcohols, ketones | One-pot synthesis | acs.org |

| Dehydrogenative Coupling | Co(II) complex | Vicinal diols, 2-nitroanilines | Phosphine-free catalyst | rsc.org |

This table summarizes various cobalt-catalyzed approaches for the synthesis of quinoline scaffolds.

Transition-Metal-Free and Organocatalytic Protocols

The synthesis of quinoline derivatives without the use of transition metals is a significant area of research, aiming to reduce costs and the environmental impact of metal catalysts. nih.govmdpi.com Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful tool in this regard. researchgate.netnih.gov

One approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by an acid and an oxidant like potassium persulfate, to yield 3-substituted or 3,4-disubstituted quinolines. frontiersin.org This method demonstrates good functional group tolerance. frontiersin.org Another strategy is the one-pot reaction cascade of acetophenones and anthranils, where dimethyl sulfoxide (B87167) (DMSO) serves not only as the solvent but also as a one-carbon source for the in situ generation of an α,β-unsaturated ketone, which then undergoes an aza-Michael addition and annulation. acs.org

Iodide-catalyzed tandem cyclization of 2-styrylanilines with 2-methylquinolines or 2-methylbenzothiazoles represents another metal-free approach. nih.govacs.org This method proceeds via the activation of C(sp³)–H bonds and facilitates the formation of new C–C and C–N bonds under mild conditions. nih.gov Organocatalytic cascade reactions, for instance, between α-carbonyl anilines and propargyl aldehydes, can lead to polysubstituted quinolines. thieme-connect.com The choice of protecting group on the aniline nitrogen can influence the final product, yielding either a fully aromatized quinoline or a chiral 1,4-dihydroquinoline. thieme-connect.com

Table 1: Examples of Transition-Metal-Free and Organocatalytic Quinoline Synthesis

| Starting Materials | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N,N-dimethyl enaminones, o-aminobenzyl alcohols | TsOH/K₂S₂O₈ | 3-Substituted or 3,4-disubstituted quinolines | Direct oxidative cyclocondensation, broad functional group tolerance. | frontiersin.org |

| Acetophenones, Anthranils | DMSO (as C1 source) | 3-Substituted quinolines | One-pot cascade, atom-economical. | acs.org |

| 2-Styrylanilines, 2-Methylquinolines | Iodine | Functionalized quinolines | C(sp³)–H bond functionalization, tandem cyclization. | nih.govacs.org |

| α-Carbonyl anilines, Propargyl aldehydes | Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | Polysubstituted quinolines or chiral 1,4-dihydroquinolines | Asymmetric cascade reaction, product depends on N-protecting group. | thieme-connect.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a convergent manner. rsc.orgrsc.org This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity, making it well-suited for the synthesis of quinoline libraries. rsc.orgrsc.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For example, a three-component reaction of anilines, aldehydes, and alkynes can provide access to 2,4-disubstituted quinolines. rsc.org The use of catalysts like copper can facilitate these transformations under aerobic conditions. rsc.org Another example is the NbCl₅-promoted reaction of anilines, aldehydes, and ketones to produce polysubstituted quinolines. researchgate.net The reaction of isatin, propiolates, and a sulfur nucleophile in water represents a green MCR approach to quinoline-dicarboxylates. iicbe.org Furthermore, arynes can be trapped in a multicomponent reaction with quinolines and aldehydes to diastereoselectively synthesize benzoxazino quinoline derivatives. nih.gov

Table 2: Multicomponent Reaction Strategies for Quinoline Synthesis

| Components | Catalyst/Promoter | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Anilines, Aldehydes, Alkynes | Copper catalyst, O₂ | 2,4-Disubstituted quinolines | Domino imine formation, cyclization, and oxidation sequence. | rsc.org |

| Anilines, Aldehydes, Ketones | NbCl₅ | Polysubstituted quinolines | Efficient one-pot synthesis. | researchgate.net |

| Isatin, Propiolates, Sodium O-alkyl carbonodithioates | None (in water) | Quinoline-dicarboxylates | Green chemistry approach, performed at room temperature. | iicbe.org |

| Arynes, Quinolines, Aldehydes | - | Benzoxazino quinoline derivatives | Proceeds via a 1,4-zwitterionic intermediate. | nih.gov |

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods offer unique, green, and often mild alternatives for the synthesis of quinolines, avoiding the need for harsh reagents or high temperatures. citedrive.comthieme-connect.com These techniques utilize light or electrical current to promote reactions such as cyclizations and functionalizations.

Photochemical synthesis can be achieved through the cyclization of precursors like 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes, which yield 2,3-diphenylquinoline (B3369077) derivatives upon irradiation. rsc.org Continuous-flow photochemical strategies have been developed to safely and rapidly synthesize 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.org Photochemical dearomative cycloadditions between quinolines and alkenes, enabled by photosensitization of Lewis acid-complexed substrates, can generate complex, sterically congested polycyclic structures with high regio- and diastereoselectivity. nih.gov

Electrochemical synthesis provides a metal- and oxidant-free method for intramolecular oxidative annulation. thieme-connect.com For instance, N-substituted o-aminophenylacetylenes can be cyclized electrochemically in an undivided cell at room temperature to produce substituted quinolines in good to excellent yields. citedrive.comthieme-connect.com Electrochemical methods have also been used for the selective functionalization of the quinoline core, such as the C3-thiolation of quinolines by intercepting a cathodically reduced intermediate with thiols. rsc.org

Table 3: Photochemical and Electrochemical Quinoline Synthesis

| Method | Substrate | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Photochemical | 2-(Azidomethyl)-3-aryl-prop-2-enenitriles | Visible light, NBS | 3-Cyanoquinolines | Continuous-flow, rapid synthesis. | acs.org |

| Photochemical | Quinolines and Alkenes | Photosensitizer, Lewis acid | Polycyclic dearomatized quinolines | High stereo- and regioselectivity. | nih.gov |

| Electrochemical | N-substituted o-amino phenylacetylene | Undivided cell, metal- and oxidant-free | Substituted quinolines | Intramolecular oxidative annulation, mild conditions. | citedrive.comthieme-connect.com |

| Electrochemical | Quinolines and Thiols | Undivided cell, BF₃·OEt₂ | C3-Thiolated quinolines | Selective C-H functionalization. | rsc.org |

Strategies for Introduction of Substituents at Specific Positions

The synthesis of the specifically substituted this compound requires precise control over the introduction of each functional group onto the quinoline core. This involves regioselective halogenation, incorporation of a methoxy group, and installation of a phenyl ring at the desired positions.

Regioselective Bromination of the Quinoline Core

The introduction of a bromine atom at the C-6 position of the quinoline ring is a key step. The regioselectivity of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions and the substituents already present. uomustansiriyah.edu.iq For 8-substituted quinolines, metal-free protocols have been developed for remote C5–H halogenation. rsc.org However, for obtaining a 6-bromo substituent, one would typically start with an appropriately substituted aniline precursor, such as 4-bromoaniline, and construct the quinoline ring using classical methods like the Skraup or Doebner-von Miller synthesis. researchgate.net A synthesis of 6-bromo-4-iodoquinoline (B1287929) has been reported starting from 4-bromoaniline. researchgate.net Direct bromination of certain quinoline derivatives can also be regioselective; for example, 8-methoxyquinoline (B1362559) furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product under specific conditions. researchgate.netacgpubs.org The precise control for bromination at C-6 often relies on the directing effects of other substituents or the use of a pre-functionalized starting material.

Methods for Methoxy Group Incorporation

The methoxy group at the C-2 position is typically introduced by the O-methylation of the corresponding 2-quinolone (or quinolin-2(1H)-one) precursor. 2-Quinolones can be synthesized through various methods, including the Vilsmeier reaction of N-substituted acylanilides. clockss.org Once the 6-bromo-2-quinolone is obtained, it can be converted to the 2-methoxyquinoline. A common method involves reaction with a methylating agent. For example, 6-bromo-2-[1H]-quinolone can be treated with trimethyloxonium (B1219515) tetrafluoroborate (B81430) in dichloromethane (B109758) to yield 6-bromo-2-methoxyquinoline. prepchem.com Another route involves the nucleophilic substitution of a 2-chloroquinoline (B121035) derivative with sodium methoxide. A patent describes the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) by reacting 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide in methanol. google.com

Phenyl Group Installation via Cross-Coupling or Annulation

Installing the phenyl group at the C-3 position often relies on modern cross-coupling reactions. nih.govresearchgate.net The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide (or triflate) and an arylboronic acid. nih.govacs.org To synthesize this compound, a precursor such as 6-bromo-3-iodo-2-methoxyquinoline could be subjected to a Suzuki-Miyaura coupling with phenylboronic acid. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the C-3 position. nih.gov A one-pot synthesis of 2,3,4-triarylquinolines has been achieved via the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids, demonstrating the feasibility of selective C-3 arylation. nih.gov Alternatively, direct C-H arylation methods are emerging, though controlling regioselectivity for the C-3 position can be challenging. A direct phenylation of the nitrogen atom in quinoline has been achieved using nucleogenic phenyl cations from tritium (B154650) decay, forming N-phenylquinolinium salts, which is a distinct transformation but highlights novel phenylation strategies. nih.gov

Table 4: Strategies for Substituent Introduction

| Target Substituent & Position | Methodology | Precursor Example | Reagents | Reference |

|---|---|---|---|---|

| 6-Bromo | Ring Synthesis | 4-Bromoaniline | Glycerol, H₂SO₄, oxidant (Skraup) | researchgate.net |

| 2-Methoxy | O-methylation | 6-Bromo-2-quinolone | Trimethyloxonium tetrafluoroborate | prepchem.com |

| 2-Methoxy | Nucleophilic Substitution | 6-Bromo-2-chloroquinoline | Sodium methoxide | google.com |

| 3-Phenyl | Suzuki-Miyaura Coupling | 6-Bromo-3-iodo-2-methoxyquinoline | Phenylboronic acid, Pd catalyst (e.g., PdCl₂(PPh₃)₂), base | nih.gov |

Compound Index

List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Potassium persulfate |

| Dimethyl sulfoxide (DMSO) |

| 2-Styrylaniline |

| 2-Methylquinoline |

| 2-Methylbenzothiazole |

| α-Carbonyl aniline |

| Propargyl aldehyde |

| 1,4-Dihydroquinoline |

| Aniline |

| Aldehyde |

| Alkyne |

| Ketone |

| NbCl₅ |

| Isatin |

| Propiolate |

| Aryne |

| Benzoxazino quinoline |

| 4-Aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-diene |

| 3-Cyanoquinoline |

| 2-(Azidomethyl)-3-(aryl)prop-2-enenitrile |

| N-substituted o-aminophenylacetylene |

| 4-Bromoaniline |

| 8-Methoxyquinoline |

| 5-Bromo-8-methoxyquinoline |

| 2-Quinolone (quinolin-2(1H)-one) |

| 6-Bromo-2-quinolone |

| Trimethyloxonium tetrafluoroborate |

| 2-Chloroquinoline |

| Sodium methoxide |

| 3-Benzyl-6-bromo-2-chloroquinoline |

| 3-Benzyl-6-bromo-2-methoxyquinoline |

| 6-Bromo-3-iodo-2-methoxyquinoline |

| Phenylboronic acid |

| 2-Aryl-4-chloro-3-iodoquinoline |

| N-phenylquinolinium salt |

Green Chemistry Principles in Quinoline Synthesis

The development of sustainable chemical processes is a paramount goal in modern organic synthesis. For quinoline derivatives, this involves moving away from classical methods like the Skraup and Doebner-von Miller reactions, which are often associated with strong acids, high temperatures, and the generation of significant waste. nih.govresearchgate.netrsc.org Green chemistry offers a toolkit of innovative techniques to overcome these challenges, enhancing both the environmental profile and the efficiency of quinoline synthesis. acs.orgtandfonline.com These methods include the use of alternative energy sources, safer solvents, and highly efficient catalytic systems.

Solvent-Free and Aqueous Reaction Conditions

One of the primary tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally damaging. jocpr.com Consequently, developing solvent-free (neat) reactions or utilizing water as a benign solvent are highly attractive strategies for quinoline synthesis.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. jocpr.comresearchgate.net These reactions, often facilitated by grinding or heating, can lead to higher yields and shorter reaction times by increasing the concentration of reactants.

For instance, the Friedländer annulation, a classic method for quinoline synthesis, has been successfully adapted to solvent-free conditions. One approach involves the reaction of 2-aminoaryl ketones with compounds containing an α-methylene group. The use of caesium iodide as a catalyst under thermal conditions has proven effective for synthesizing various quinoline derivatives with good yields and short reaction times. researchgate.net Another efficient solvent-free protocol employs tin(II) chloride dihydrate (SnCl₂·2H₂O) as a reductant for the one-pot reaction of o-nitrobenzaldehyde and enolizable ketones, often accelerated by microwave irradiation. core.ac.uk Researchers have also demonstrated that catalysts like indium triflate [In(OTf)₃] can effectively promote the synthesis of 2-styryl quinolones under solvent-free conditions at 100°C, with the catalyst being recoverable and reusable. tandfonline.com

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can simplify work-up procedures and, in some cases, enhance reactivity and selectivity through hydrophobic effects. The synthesis of 2-substituted quinolines has been achieved in water through a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate, using SnCl₂·2H₂O as a precatalyst and often assisted by ultrasound irradiation. nih.gov Furthermore, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been used as an inexpensive and readily available catalyst for the synthesis of quinoline derivatives in water, with 2-aminoacetophenones bearing electron-donating groups generally providing better yields. tandfonline.com

| Reaction Type | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Solvent-Free Friedländer Synthesis | Caesium Iodide (CsI) | Thermal, 100°C, 30 min | Good yields | researchgate.net |

| Solvent-Free One-Pot Synthesis | SnCl₂·2H₂O | Microwave irradiation | 58-88% | core.ac.uk |

| Solvent-Free Friedländer Annulation | Indium Triflate [In(OTf)₃] | 100°C, 5 h | 70-84% | tandfonline.com |

| Aqueous Three-Component Synthesis | SnCl₂·2H₂O | Ultrasound irradiation | Good yields | nih.gov |

| Aqueous Friedländer Synthesis | FeCl₃·6H₂O | Reflux | 96-97% | tandfonline.com |

Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwaves and ultrasound can dramatically accelerate chemical reactions, leading to higher yields, shorter reaction times, and often, cleaner products compared to conventional heating methods. rsc.orgbenthamdirect.com

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. benthamdirect.comlew.ro This technique has been widely applied to classic quinoline syntheses. For example, the Friedländer synthesis of polysubstituted quinolines from o-aminobenzophenone derivatives and carbonyl compounds has been achieved in 30-210 minutes at 80°C using a recyclable propylsulfonic acid-functionalized silica (B1680970) catalyst under microwave conditions, with yields ranging from 22-93%. tandfonline.com A particularly efficient method involves using neat acetic acid as both the solvent and catalyst with microwave irradiation at 160°C, allowing for quinoline synthesis in just 5 minutes in excellent yields. nih.gov Even solvent-free syntheses can be accelerated by microwaves, as seen in the one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O, which proceeds efficiently without any added solvent or catalyst. core.ac.uk

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.netnih.gov This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.net Ultrasound has been successfully used to synthesize hybrid quinoline-imidazole derivatives, with the N-alkylation step showing outstanding benefits in terms of reduced reaction time and energy consumption. nih.govmdpi.com In some cases, reaction times have been reduced from several hours under conventional heating to just 16-20 minutes with ultrasound irradiation, with yields increasing by 5-10%. rsc.org A one-pot, three-component reaction for synthesizing 2-substituted quinolines in water has also been effectively promoted by ultrasound. nih.gov

| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted Friedländer | SiO₂-Pr-SO₃H (recyclable) | 30–210 min | 22–93% | tandfonline.com |

| Microwave-Assisted Friedländer | Acetic Acid (neat) | 5 min | Excellent | nih.gov |

| Microwave-Assisted (Solvent-Free) | SnCl₂·2H₂O | Short | Good to very good | core.ac.uk |

| Ultrasound-Assisted N-Alkylation | - | 16-20 min | ~5-10% higher than TH | rsc.org |

| Ultrasound-Assisted 3-Component Reaction | SnCl₂·2H₂O (in water) | Rapid | Good yields | nih.gov |

Biocatalytic and Photocatalytic Transformations

Harnessing enzymes and light energy represents a frontier in green synthesis, offering high selectivity and mild reaction conditions that are often unattainable with traditional chemical methods.

Biocatalytic Transformations:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. acs.org Monoamine oxidase (MAO-N) biocatalysts, used as either whole cells or purified enzymes, have been effectively employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives in good yields. acs.orgtaylorfrancis.com The success of this biotransformation can be influenced by the steric and electronic properties of the THQ substrate. acs.org For instance, THQs with a methyl group at the C6 position showed good conversion (60%), while substitution at the C8 position resulted in no product formation. taylorfrancis.com Another biocatalytic strategy utilizes horseradish peroxidase (HRP) to catalyze the cyclization and aromatization of N-cyclopropyl-N-alkylanilines to form quinolinium ions, which can be further converted to 2-quinolone derivatives. acs.org

Photocatalytic Transformations:

Photocatalysis uses light to drive chemical reactions, often enabling unique transformations under extremely mild conditions without the need for sacrificial oxidants. acs.org A dual-catalyst system, comprising a photocatalyst (e.g., an iridium complex) and a proton reduction co-catalyst, has been developed for the synthesis of quinolines from N-alkyl anilines or from anilines and aldehydes. acs.orgresearchgate.net These reactions proceed in excellent yields, producing H₂ as the only byproduct. acs.org Visible light has also been used to mediate the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This method is highly atom-economical, requires low catalyst loading, and produces high yields without undesirable byproducts. rsc.org

| Method | Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Biocatalytic Aromatization | Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Up to 60% conversion | taylorfrancis.com |

| Chemo-enzymatic Cascade | Horseradish Peroxidase (HRP) / K₃Fe(CN)₆ | N-cyclopropyl-N-alkylanilines | 2-Quinolones | Good isolated yields | acs.org |

| Photocatalytic Povarov Reaction | Iridium photocatalyst / Cobalt co-catalyst | Anilines and Aldehydes | Quinolines | Excellent | acs.org |

| Visible Light Photocatalysis | Not specified | Quinoline-N-oxides | Quinolin-2(1H)-ones | High | rsc.org |

Nanocatalysis in Quinoline Synthesis

Nanocatalysts have emerged as a powerful tool in green chemistry, bridging the gap between homogeneous and heterogeneous catalysis. acs.org They offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused, which is economically and environmentally advantageous. acs.orgnih.gov

A wide variety of nanocatalysts have been developed for quinoline synthesis. For example, Fe₃O₄ magnetic nanoparticles functionalized with an acidic ionic liquid have been used to catalyze the Friedländer reaction under solvent-free conditions, allowing for easy magnetic separation and reuse of the catalyst. nih.gov Copper-incorporated sulfated zirconia (ZrO₂/SO₄²⁻/Cu) has been reported as a heterogeneous, recyclable nanocatalyst for the Friedländer annulation, yielding quinoline derivatives in good to excellent yields. Similarly, tin oxide (SnO₂) nanoparticles have been employed for the synthesis of disubstituted quinolines. acs.org

The Friedländer protocol using a newly developed nanocatalyst derived from Fe₃O₄ nanoparticles has produced diverse quinoline derivatives in good yields (68–96%) in ethanol (B145695) at 60°C. nih.gov In another example, a sulfonated magnetic cellulose-based nanocomposite catalyzed the synthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-ones under solvent-free conditions, achieving high yields (79-98%) in short reaction times.

| Nanocatalyst | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe₃O₄-IL-HSO₄ | Friedländer Condensation | Solvent-free, 15-60 min | 85-96% | researchgate.net |

| ZrO₂/SO₄²⁻/Cu | Friedländer Annulation | Not specified | Good to Excellent | researchgate.net |

| SnO₂ NPs | Michael Addition/Cyclization | Ultrasound, Water | 82-97% | acs.org |

| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Reaction | Solvent-free, 100°C, 4h | Up to 97% | nih.gov |

| Sulfonated Magnetic Cellulose | One-pot Synthesis | Solvent-free | 79-98% | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

Although specific experimental ¹H and ¹³C NMR data for this compound are not detailed in the searched literature, the expected chemical shifts and coupling constants can be inferred from analysis of similar structures. For instance, ¹H and ¹³C NMR data are available for the related compound 6-methoxy-3-methyl-4-phenylquinoline. rsc.org

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, as well as a singlet for the methoxy group protons. The protons on the quinoline core would exhibit chemical shifts and coupling patterns influenced by the bromo and methoxy substituents. The phenyl group protons would likely appear as a multiplet.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group. The phenyl group would show characteristic signals in the aromatic region.

A supporting information document for a study on quinoline synthesis provides detailed ¹H and ¹³C NMR data for a variety of substituted quinolines, which can serve as a reference for predicting the spectral features of this compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS would confirm the elemental composition of C₁₆H₁₂BrNO. The technique would also reveal the characteristic isotopic pattern of the bromine atom.

While direct HRMS data for this compound is not present in the reviewed sources, numerous examples for related quinoline derivatives are available. For instance, the HRMS data for 6-chloro-2-phenylquinoline (B1611512) and 6-bromo-2-p-tolylquinoline have been reported, demonstrating the utility of this technique in confirming the molecular formulas of halogenated quinolines. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, specific absorption bands would be expected to confirm the presence of the key functional moieties.

No specific IR spectrum for this compound was found in the searched literature. However, the expected characteristic absorption bands can be predicted. These would include C-H stretching vibrations for the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the quinoline ring system, and the C-O stretching of the methoxy group. The C-Br stretching vibration would likely appear in the fingerprint region. For comparison, the IR spectrum of the related compound 6-Bromo-2-(4'-methoxyphenyl)-1,3-dihydroquinoline-4-one has been reported. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system of the quinoline and phenyl rings.

Specific UV-Vis spectral data for this compound is not available in the reviewed literature. However, studies on other quinoline derivatives, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, have been conducted and show characteristic UV-Vis absorption bands. nih.gov The position and intensity of these bands are influenced by the specific substituents on the quinoline core.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the conformation of the molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would determine bond lengths, bond angles, and the dihedral angle between the phenyl group and the quinoline ring system.

A crystal structure for the exact compound this compound has not been found in the searched literature. However, the crystal structure of a complex derivative, N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide, has been determined. nih.govresearchgate.net In this structure, the dihedral angle between the quinoline and phenyl rings is reported as 82.70 (17)°. nih.gov This provides valuable insight into the likely conformation of the core this compound moiety.

Photoemission Spectroscopy for Electronic Structure Analysis

Photoemission spectroscopy (PES) is a sophisticated technique used to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon irradiation. This can provide detailed information about the energies of molecular orbitals.

While there are no specific photoemission spectroscopy studies on this compound, research has been conducted on quinoline and other substituted quinolines. cnr.itresearchgate.net These studies provide a foundation for understanding the electronic structure of the parent quinoline system and how it is perturbed by various substituents. A study on quinoline itself investigated its electronic structure using valence and core level photoemission spectroscopy, with theoretical calculations aiding in the assignment of spectral features. cnr.it

Applications in Chemical Biology and Advanced Materials Research

Quinoline (B57606) Scaffold as a Privileged Pharmacophore in Drug Design Lead Generation

The quinoline core is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the discovery of new therapeutic agents. Current time information in Pasuruan, ID.nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of pharmacological activity. researchgate.net Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Current time information in Pasuruan, ID.nih.gov

The 3-phenylquinoline (B3031154) substructure, a key feature of 6-Bromo-2-methoxy-3-phenylquinoline, has been identified as a promising pharmacophore. For instance, derivatives of 3-phenylquinoline have been investigated as potential inhibitors of the p53 tumor suppressor protein's transcriptional activity. One such derivative, designated PQ1, was found to be the most active compound in a screening of 120 molecules, demonstrating the potential of this scaffold in developing novel cancer therapeutics. rsc.org Although this study did not specifically test this compound, the findings for related 3-phenylquinoline compounds underscore the potential of this class of molecules in generating new drug leads.

Utility as Synthetic Intermediates for Complex Molecule Construction

The strategic placement of reactive functional groups on the this compound molecule makes it a valuable synthetic intermediate for the construction of more complex molecules. The bromine atom at the 6-position is particularly significant as it can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents.

A notable example of its utility is in the synthesis of modulators of the Retinoid-related Orphan Receptor gamma t (RORγt). A patent discloses the use of this compound as a key intermediate in the preparation of phenyl-linked quinolinyl modulators of RORγt. nih.gov These modulators are of interest for the treatment of autoimmune and inflammatory diseases. The synthesis involves a lithium-halogen exchange of the bromoquinoline, followed by reaction with a suitable electrophile to build a more complex molecular architecture. nih.gov This demonstrates the practical application of this compound as a building block in the synthesis of biologically active compounds.

Table 1: Synthetic Utility of this compound

| Precursor | Reagents | Product Type | Therapeutic Target |

| This compound | n-BuLi, (4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methanone | Phenyl-linked quinolinyl compound | RORγt |

Exploration in Optoelectronic and Material Science Applications

The inherent photophysical properties of the quinoline ring system have led to its exploration in the field of materials science, particularly in the development of organic electronics.

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Quinoline derivatives are promising materials for use in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). nih.gov They can function as emitters, host materials, or charge-transporting materials in these devices. nih.gov The introduction of different substituents onto the quinoline scaffold allows for the tuning of their electronic and photophysical properties, such as their emission color and charge-carrier mobility. uconn.edunih.gov

While direct studies on the application of this compound in OLEDs or OSCs are not widely reported, research on related compounds provides valuable insights. For example, a study on a blue-emitting quinoline-based material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), demonstrated its potential as an electron-transporting and emitting material in a blue OLED. uconn.edu The presence of methoxy (B1213986) groups in DMeOBQ, similar to the subject compound, suggests that the 2-methoxy group in this compound could contribute favorably to its electronic properties. Furthermore, studies on other bromo-substituted quinolines have shown their utility in creating materials for OLEDs, where the bromine atom can be a site for further functionalization to enhance device performance. indexacademicdocs.org The combination of the electron-donating methoxy group and the electron-withdrawing bromine atom, along with the extended conjugation from the phenyl group, suggests that this compound could possess interesting photophysical properties relevant for optoelectronic applications.

Molecular Probes and Sensors

The fluorescence properties of many quinoline derivatives make them suitable for use as molecular probes and sensors. These molecules can be designed to exhibit changes in their fluorescence emission in response to specific analytes or changes in their environment, such as pH. The 3-phenylquinoline scaffold, in particular, has been explored for such applications.

Development of Chemical Tools for Biological Pathway Elucidation

Beyond their direct therapeutic potential, quinoline derivatives are valuable as chemical tools to study and elucidate biological pathways. The ability of a molecule to selectively interact with a specific biological target allows researchers to probe the function of that target in cellular processes.

As mentioned earlier, 3-phenylquinoline derivatives have been identified as inhibitors of p53 transcriptional activity. rsc.org Such compounds can be used as molecular probes to investigate the complex roles of p53 in cellular stress responses, cell cycle regulation, and apoptosis. By selectively inhibiting p53 activity, researchers can study the downstream effects and better understand the intricate signaling networks governed by this crucial tumor suppressor. While this compound itself has not been explicitly validated in this context, its structural similarity to active 3-phenylquinoline inhibitors suggests it could be a valuable starting point for the development of more potent and selective chemical probes for the p5y pathway.

Table 2: Investigated Biological Activities of Related Quinoline Scaffolds

| Quinoline Scaffold | Biological Target/Pathway | Potential Application | Reference |

| 3-Phenylquinoline | p53 Transcriptional Activity | Chemical probe for cancer biology | rsc.org |

| Phenyl-linked quinolinyl | RORγt | Therapeutic for autoimmune diseases | nih.gov |

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Diversely Substituted Quinolines

The synthesis of the quinoline (B57606) nucleus has traditionally been accomplished through classic name reactions such as the Skraup, Friedländer, Doebner-von Miller, and Pfitzinger syntheses. tandfonline.comresearchgate.net However, these methods often require harsh conditions, toxic reagents, and can be limited in scope, presenting challenges for creating a diverse library of substituted quinolines. researchgate.netmdpi.com Future research is intensely focused on developing more versatile, efficient, and environmentally benign synthetic methodologies.

Key areas of development include:

Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org This approach enhances efficiency and atom economy. rsc.org

Transition-Metal Catalysis: The use of transition metals as catalysts continues to be a fruitful area of research, enabling novel C-C and C-N bond formations under milder conditions. rsc.org Copper-catalyzed one-pot cascade reactions, for instance, have been used to synthesize substituted quinolines from simple precursors. tandfonline.com

Metal-Free Synthesis: To further improve the green profile of quinoline synthesis, metal-free approaches are gaining traction. mdpi.com These methods might employ ionic liquids or Brønsted acid catalysis, avoiding the cost and potential toxicity associated with metal catalysts. mdpi.comtandfonline.com

Skeletal Editing: Advanced strategies like skeletal editing are emerging, allowing for the precise insertion, deletion, or replacement of atoms within the core structure. rsc.org This offers a powerful tool for creating novel quinoline analogs that are inaccessible through traditional methods. rsc.org

Table 1: Comparison of Classical and Modern Quinoline Synthetic Strategies

| Strategy Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Classical Methods | Skraup, Friedländer, Doebner-von Miller | Well-established, readily available starting materials | Harsh reaction conditions, low yields, toxic reagents, limited substituent diversity. tandfonline.commdpi.com |

| Modern Methods | Multicomponent Reactions (MCRs), Metal-Catalyzed Cyclizations, Metal-Free Synthesis, Microwave/Ultrasound-Assisted Reactions | Milder conditions, higher yields, greater diversity, improved atom economy, better environmental profile. mdpi.comrsc.orgfrontiersin.org | May require more complex catalysts or starting materials. |

Integration of Advanced Computational Methods for Rational Design

The design of novel quinoline derivatives is no longer a matter of trial and error. Advanced computational methods are now integral to the rational design of molecules with specific biological activities. orientjchem.org These in silico techniques allow researchers to predict the properties and interactions of compounds like 6-Bromo-2-methoxy-3-phenylquinoline before undertaking costly and time-consuming synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to identify the essential structural features required for a compound's biological activity. nih.gov These models can predict the potency of new derivatives and guide the optimization of lead compounds. nih.govresearchgate.net

Molecular Docking: This technique simulates the binding of a ligand (the quinoline derivative) to the active site of a biological target, such as an enzyme or receptor. nih.gov It helps to elucidate the binding mode and predict the affinity of the interaction, providing crucial insights for designing more potent inhibitors. nih.govrsc.org

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target using computational methods. researchgate.net This allows for the efficient identification of promising hit compounds for further experimental investigation. researchgate.net

Table 2: Application of Computational Methods in Quinoline Drug Design

| Computational Method | Application | Research Finding |

|---|---|---|

| Molecular Docking | Predicts binding affinity and interactions with target proteins. | Used to explore the binding of quinoline derivatives to targets like HIV reverse transcriptase, lactate (B86563) dehydrogenase, and kinases. nih.govnih.gov |

| QSAR | Correlates structural features with biological activity. | Developed to guide the design of novel quinoline-based antimalarial agents with improved activity. nih.gov |

| Reverse Pharmacophore Mapping | Identifies potential new biological targets for existing compounds. | Aided in the discovery of GTPase HRas as a potential target for bis-pyrimidine derivatives. nih.gov |

Investigation of Underexplored Biological Targets for Quinoline Derivatives

While quinolines are famous for their antimalarial properties, future research is aimed at unlocking their potential against a wider range of diseases by investigating previously underexplored biological targets. nih.gov The versatility of the quinoline scaffold allows for its adaptation to interact with numerous biomolecules. nih.gov

Promising new targets for quinoline derivatives include:

Kinase Inhibitors: Numerous kinases are implicated in cancer cell proliferation and survival. Quinoline derivatives are being designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, Bruton's tyrosine kinase (BTK), and c-Met. nih.govacs.org

Tubulin Polymerization Inhibitors: Microtubules are a critical component of the cellular cytoskeleton and a validated target for anticancer drugs. nih.gov Novel quinoline derivatives have been identified that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Enzyme Inhibition in Metabolic and Neurodegenerative Diseases: Research has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline compounds. nih.gov Furthermore, quinoline-sulfonamide hybrids are being investigated as dual inhibitors of cholinesterases and monoamine oxidases for potential application in Alzheimer's disease. rsc.org

Bacterial Enzymes: Bacterial DNA gyrase, an essential enzyme for DNA replication, is a well-known target for quinolone antibiotics. rsc.org The development of new quinoline derivatives continues to be a strategy for overcoming antibiotic resistance. rsc.org

Table 3: Novel Biological Targets for Quinoline Derivatives

| Target Class | Specific Target Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, c-Met, BTK, PI3K/mTOR | Oncology. nih.govacs.org |

| Cytoskeletal Proteins | Tubulin | Oncology. nih.gov |

| Metabolic Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | Oncology, other metabolic diseases. nih.gov |

| Neuro-related Enzymes | Cholinesterases (AChE, BuChE), Monoamine Oxidases (MAO-A, MAO-B) | Neurodegenerative Diseases (e.g., Alzheimer's). rsc.org |

| Bacterial Enzymes | DNA Gyrase | Infectious Diseases. rsc.org |

Exploration of Multifunctional Quinoline Hybrid Structures

A highly promising strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single compound. nih.govthesciencein.org This "covalent bitherapy" approach aims to create multifunctional agents with improved efficacy, novel mechanisms of action, and the ability to overcome drug resistance. acs.orgnih.gov The quinoline scaffold is an ideal building block for such hybrids. frontiersin.orgnih.gov

Examples of emerging quinoline hybrids include:

Quinoline-Chalcone Hybrids: The combination of quinoline and chalcone (B49325) moieties has yielded compounds with potent anticancer activity, often acting through mechanisms like tubulin polymerization inhibition. rsc.org

Quinoline-Thiazole/Pyrimidine (B1678525) Hybrids: Fusing the quinoline core with other heterocyclic systems like thiazole (B1198619) or pyrimidine has led to new agents with significant antimicrobial and antiplasmodial activities. acs.orgjohnshopkins.edu

Quinoline-Endoperoxide Hybrids: Inspired by the success of artemisinin, hybrids combining a quinoline moiety with an endoperoxide bridge are being developed as next-generation antimalarial drugs. nih.govrsc.org

Quinoline-Sulfonamide Hybrids: These hybrids have shown promise as antimicrobial agents and as multi-target inhibitors for complex diseases like Alzheimer's. rsc.orgnih.gov

The rationale behind this approach is that a single hybrid molecule can modulate multiple targets, potentially leading to synergistic effects and a lower likelihood of developing resistance compared to combination therapies. thesciencein.org

Sustainable and Scalable Production Methods for Research Compounds

As research into quinoline derivatives expands, so does the need for production methods that are not only efficient but also environmentally sustainable and scalable. ontosight.ai The principles of green chemistry are becoming increasingly important in the synthesis of research compounds. nih.gov

Future efforts in this area are focused on: